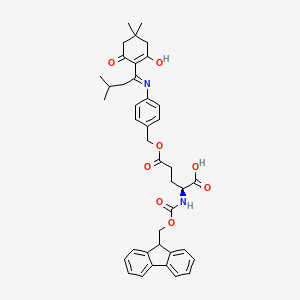

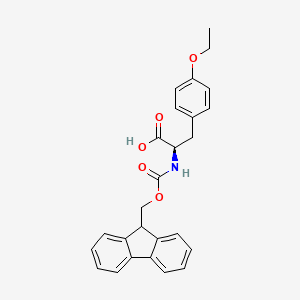

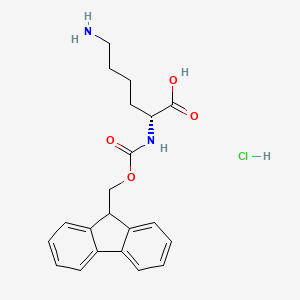

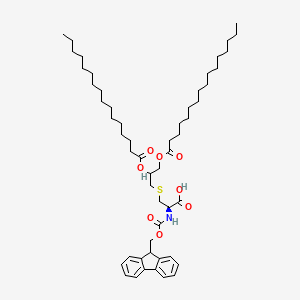

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

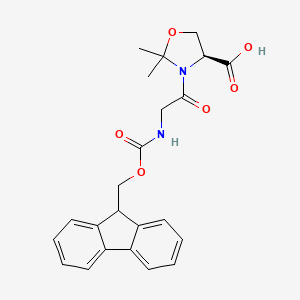

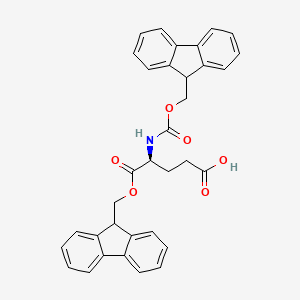

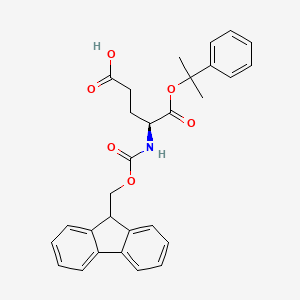

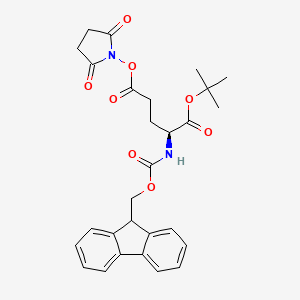

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH, commonly referred to as Fmoc-Cys-Dpp, is an amino acid derivative used in a variety of laboratory experiments. It is a synthetic derivative of the natural amino acid cysteine, created by a process known as Fmoc-chemistry. Fmoc-Cys-Dpp has a wide range of applications in biochemistry, synthetic biology, and other areas of scientific research.

Aplicaciones Científicas De Investigación

Peptide Synthesis

“Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH” is used in Solid Phase Peptide Synthesis (SPPS) . SPPS is a method used to produce peptides in larger quantities, which is particularly useful for studies such as biological tests, NMR structural research, and interaction studies between peptides with other molecules .

Drug Development

Peptides are important for the development of new drugs . The compound can be used to synthesize peptides with specific properties, which can then be tested for their therapeutic potential .

Cell Signaling Studies

Synthetic peptides, like those that can be produced using this compound, have been used for different studies such as cell signaling . They can help researchers understand how cells communicate with each other and respond to changes in their environment .

Antibody Development

The compound can be used in the development of epitope-specific antibodies . These are antibodies that recognize and bind to specific parts of an antigen, which can be useful in the development of vaccines and diagnostic tests .

Biomarker Discovery

Peptides synthesized using this compound can be used in the discovery of biomarkers for diseases . Biomarkers are measurable indicators of the severity or presence of some disease state .

Material Science

Peptides are becoming increasingly important in materials science due to their self-assembling properties . The compound can be used to synthesize peptides that can self-assemble into nanostructures with diverse morphologies .

Bio-Templating

The compound can be used in bio-templating . This is a process where biological molecules are used as templates to create structures at the nanoscale .

Drug Delivery

The compound can be used in the development of drug delivery systems . The peptides synthesized using this compound can be designed to carry drugs to specific parts of the body .

Mecanismo De Acción

Target of Action

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH, also known as Fmoc-S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine, is primarily used in the field of peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized .

Mode of Action

This compound is used in the Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins through native chemical ligation (NCL) . It interacts with its targets by being incorporated into the peptide chain during synthesis . The Fmoc group provides protection for the amino group during peptide chain extension .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It is involved in the amide-to-thioester rearrangement, which is reminiscent of the first step of intein-promoted in vivo protein splicing . This rearrangement is a key step in the synthesis of peptide a-thioesters, which are intermediates for the convergent synthesis of proteins .

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH are not typically discussed in the traditional sense of absorption, distribution, metabolism, and excretion (ADME). Instead, its behavior in the context of solid-phase peptide synthesis (SPPS) is of interest. SPPS is a key technology for the production of pharmaceutical-grade peptides .

Result of Action

The result of the action of Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH is the successful synthesis of peptide a-thioesters . These thioesters can then be used in native chemical ligation reactions to produce proteins .

Action Environment

The action of Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH is influenced by the conditions of the peptide synthesis process. Factors such as the choice of solvent, temperature, and pH can affect the efficiency of the synthesis . The compound is typically used in a controlled laboratory environment to ensure optimal conditions for peptide synthesis .

Propiedades

IUPAC Name |

(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)/t43?,49-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJKCVLFJLXANK-IYXDIJEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H83NO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

894.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.